Zinc azelate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

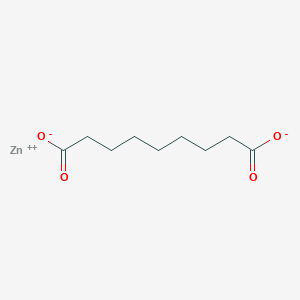

Zinc azelate is a useful research compound. Its molecular formula is C9H14O4Zn and its molecular weight is 251.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Materials Science

1.1. Zinc Carboxylates in Coatings

Zinc azelate is utilized as an auxiliary drier in alkyd coatings. Its incorporation into paint formulations can enhance drying times and improve the overall performance of the coating. Studies indicate that zinc ions can slow down autoxidation processes, thereby extending the lifespan of the paint and enhancing its protective qualities against environmental factors .

1.2. Metal-Organic Frameworks (MOFs)

Recent research has explored the synthesis of this compound-based metal-organic frameworks (MOFs). These MOFs exhibit significant antibacterial properties, making them promising candidates for medical applications. For instance, a study demonstrated that a this compound MOF effectively inhibited the growth of multidrug-resistant bacteria such as Enterococcus faecalis, suggesting potential uses in antimicrobial coatings and drug delivery systems .

Biomedical Applications

2.1. Antibacterial Properties

This compound's antibacterial effects have been highlighted in multiple studies. The compound's ability to disrupt bacterial membranes and inhibit growth makes it a candidate for developing new antibacterial agents. Its effectiveness against resistant strains positions it as a valuable resource in combating infections that are difficult to treat with conventional antibiotics .

2.2. Drug Delivery Systems

The biocompatibility of zinc compounds, including this compound, supports their use in drug delivery systems. Their ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents, potentially leading to more effective treatments for various diseases.

Environmental Applications

3.1. Remediation of Contaminated Sites

This compound can play a role in environmental remediation efforts due to its chemical properties that facilitate the adsorption of heavy metals from contaminated water sources. The compound's ability to form stable complexes with pollutants can be harnessed to develop filtration systems aimed at reducing heavy metal concentrations in industrial wastewater.

3.2. Sustainable Agriculture

In agriculture, this compound may be used as a micronutrient supplement for crops, improving plant health and yield. Zinc is essential for various physiological processes in plants, and its application can enhance resistance to diseases and improve overall growth performance.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Materials Science | Coatings, MOFs | Enhanced drying times, antibacterial effects |

| Biomedical | Antibacterial agents, drug delivery systems | Effective against resistant bacteria |

| Environmental | Remediation of contaminated sites, sustainable agriculture | Reduces heavy metal pollution, improves crop yield |

Case Studies

- Antibacterial Efficacy Study : A study conducted on a this compound MOF demonstrated its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential for use in medical devices and coatings .

- Coating Formulation Research : Research on alkyd coatings incorporating this compound revealed improved drying rates and enhanced protective properties against environmental degradation .

- Environmental Remediation Project : A project utilizing this compound for heavy metal adsorption showed promising results in reducing lead and cadmium levels in contaminated water sources.

Propriétés

Numéro CAS |

14488-60-9 |

|---|---|

Formule moléculaire |

C9H14O4Zn |

Poids moléculaire |

251.6 g/mol |

Nom IUPAC |

zinc;nonanedioate |

InChI |

InChI=1S/C9H16O4.Zn/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+2/p-2 |

Clé InChI |

AXPCNWCNKKHVKH-UHFFFAOYSA-L |

SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |

SMILES canonique |

C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |

Key on ui other cas no. |

14488-60-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.